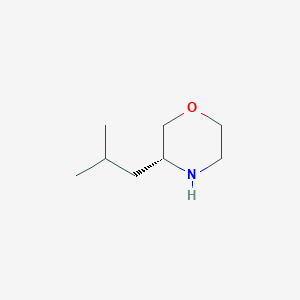

Hyaluronate Hexasaccharide

Vue d'ensemble

Description

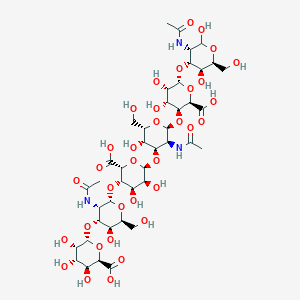

Hyaluronate, also known as hyaluronic acid or hyaluronan (HA), is a polysaccharide found in the extracellular matrix of vertebrate tissues and in certain bacterial pathogens. It is composed of repeating disaccharide units of glucuronic acid and N-acetylglucosamine, which are linked via alternating beta-1,4 and beta-1,3 glycosidic bonds . HA plays a crucial role in tissue hydration, lubrication, and cellular function, and has been implicated in various physiological and pathological processes, including embryonic development, healing, inflammation, and tumorigenesis .

Synthesis Analysis

The synthesis of hyaluronate oligosaccharides, including hexasaccharides, has been achieved through various chemical methodologies. One approach involves the use of the phenyl sulfoxide and trichloroacetimidate glycosylation methodologies to construct hyaluronan trisaccharides . For larger oligosaccharides, such as decasaccharides, a preactivation-based chemoselective glycosylation strategy is employed, which can be extrapolated to the synthesis of hexasaccharides . Automated solid-phase synthesis has also been utilized to efficiently assemble HA fragments up to the pentadecamer level .

Molecular Structure Analysis

Molecular dynamics simulations have provided insights into the conformational behavior of hyaluronan oligosaccharides. For instance, simulations of hyaluronan tetrasaccharides in water have revealed that their central linkages populate a single primary minima, while peripheral linkages explore both primary and secondary minima . These studies suggest that HA can adopt extended left-handed helices, which are consistent with experimental data from X-ray fibre diffraction studies .

Chemical Reactions Analysis

The oxidative reductive depolymerization (ORD) of hyaluronate has been studied to understand the chemical changes involved in the breakdown of HA. This process involves the incubation of hyaluronate with Fe2+ under an oxygen atmosphere, leading to the formation of depolymerized hyaluronate fragments. These fragments undergo further analysis to determine the structures derived from the reducing and nonreducing ends, providing insights into the random destruction of monosaccharide units by oxygen-derived free radicals .

Physical and Chemical Properties Analysis

Hyaluronan exhibits unique viscoelastic and mechanical properties that are essential for the normal functioning of osteoarticular junctions. The introduction of hydrophobic side chains into HA can lead to the formation of physical hydrogels, which exhibit gel-like behavior at low polymer concentrations, in contrast to the viscous solutions formed by native HA at higher concentrations . The physical properties of HA, such as its voluminous structure in solution and its ability to form continuous networks at low concentration, contribute to its viscoelasticity, osmotic properties, and effects on molecular exclusion and diffusion .

Applications De Recherche Scientifique

Molecular Weight and Structural Properties

Hyaluronate hexasaccharide, a part of hyaluronic acid, has been studied for its varying properties based on molecular weight. The molecular weight significantly influences its structural, physical, and physico-chemical properties, as well as degradability. This variability is crucial in its application in bioengineering and biomedicine, such as in polymeric scaffolds and wound dressings (Snetkov et al., 2020).

Hyaluronic Acid Hydrogels

The transformation of hyaluronic acid into various physical forms, including hydrogels, has clinical importance. These hydrogels are used in cell therapy and regenerative medicine, delivering cells and therapeutic agents for tissue repair and regeneration (Burdick & Prestwich, 2011).

Chemical Modifications for Biomedical Applications

The wide range of HA-based materials developed for biomedical applications arises from chemical modifications of polysaccharides. These modifications enhance, modulate, and control the therapeutic action of HA in various medical applications (Schanté et al., 2011).

Synthesis for Biophysical Studies

Hexasaccharide partial sequences of hyaluronan, synthesized with a terminal azido moiety, are useful in biophysical studies and for attachment to surfaces through click chemistry (Bantzi et al., 2015).

Nanocarriers for Anticancer Therapies

Hyaluronic acid-based nanocarriers are explored for anticancer therapies. Their ability to target cancer cells and deliver a variety of bioactive molecules, such as immunomodulatory drugs, makes them promising in cancer treatment and theranostics (Cadete & Alonso, 2016).

Role in Tissue Engineering

Hyaluronan, due to its biocompatibility and unique properties, plays a significant role in tissue engineering, especially as a component of scaffolds for artificial organs (Volpi et al., 2009).

Biomedical and Industrial Applications

The unique physico-chemical properties of HA, such as biodegradability and viscoelasticity, have led to its widespread use in various medical, pharmaceutical, and cosmetic applications. Its chemical modifications allow for tailored properties and applications (Fallacara et al., 2018).

Photopolymerized Networks for Tissue Engineering

Photopolymerized hyaluronic acid networks, with varying molecular weights, are used in tissue engineering. They show potential in the development of advanced in vivo curable biomaterials (Burdick et al., 2005).

Mécanisme D'action

Target of Action

Hyaluronate Hexasaccharide, a fragment of Hyaluronic Acid (HA), primarily interacts with cell-surface receptors and binding molecules . The primary targets include CD44 , a membrane glycoprotein, the receptor for hyaluronate-mediated motility (RHAMM) , and the Intercellular Adhesion Molecule 1 (ICAM-1) . These targets play crucial roles in cellular functions such as cell proliferation and migration .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it has been found that human PH-20 hyaluronidase catalyzes both hydrolysis and transglycosylation of the HA octasaccharide .

Biochemical Pathways

The biochemical pathways affected by this compound are tightly controlled metabolic pathways for biosynthesis and degradation of hyaluronan . These pathways control the turnover rate, concentration, and molecular size of hyaluronan in tissues . The metabolism of hyaluronan has been closely associated with various physiological and pathological events, including morphogenesis, wound healing, and inflammation .

Pharmacokinetics

It is known that the function of hyaluronan, from which the hexasaccharide is derived, is influenced by its concentration and size . Therefore, it can be inferred that the ADME properties of this compound and their impact on bioavailability would also depend on similar factors.

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on its molecular size and tissue concentration . For instance, hyaluronan chains of a medium size are linked to ovulation, embryogenesis, and wound healing; oligosaccharides with 15–50 repeating disaccharide units are immunostimulatory, inflammatory, and angiogenic; and smaller HA oligomers are antiapoptotic and inducers of heat shock proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Hyals (1–4) can work in an acidic environment (about pH 3 and 4), whereas PH-20 and other hyaluronidases from insects and snakes’ venoms are active at neutral pH . Therefore, the pH of the environment can significantly influence the action of this compound.

Safety and Hazards

Orientations Futures

Hyaluronan derivatives play a significant role in biomedical research and applications, indicating the great promise for future innovative therapies . The current advances in knowledge on the biosynthesis and catabolism of hyaluronan describe the diverse functions associated with hyaluronan metabolism .

Propriétés

IUPAC Name |

(2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N3O34/c1-7(49)43-13-26(16(52)10(4-46)69-37(13)68)72-41-24(60)21(57)29(32(78-41)35(64)65)75-39-15(45-9(3)51)28(18(54)12(6-48)71-39)74-42-25(61)22(58)30(33(79-42)36(66)67)76-38-14(44-8(2)50)27(17(53)11(5-47)70-38)73-40-23(59)19(55)20(56)31(77-40)34(62)63/h10-33,37-42,46-48,52-61,68H,4-6H2,1-3H3,(H,43,49)(H,44,50)(H,45,51)(H,62,63)(H,64,65)(H,66,67)/t10-,11-,12-,13-,14-,15-,16+,17+,18+,19-,20-,21+,22+,23-,24-,25-,26+,27+,28+,29-,30-,31+,32+,33+,37?,38-,39-,40+,41+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAUBHLTGUFQPC-PQHHSPKYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@@H]3[C@@H]([C@@H](O[C@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)O)O[C@H]5[C@@H]([C@@H](OC([C@H]5NC(=O)C)O)CO)O)O)O)NC(=O)C)O)O)CO)O)O[C@H]6[C@H]([C@H]([C@@H]([C@@H](O6)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N3O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659843 | |

| Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1156.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73603-40-4 | |

| Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B3029563.png)

![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)

![Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate](/img/structure/B3029583.png)

![(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B3029584.png)